molecular formula C12H14N2O2 B11719971 methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

Cat. No.: B11719971
M. Wt: 218.25 g/mol
InChI Key: KRXJGXIYKHYTOD-WOKGKLDWSA-N
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Description

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate is a compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate can be achieved through various methods. One common approach involves the reaction of an appropriate amine with methyl chloroformate under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the reaction of amines with organic carbonates like dimethyl carbonate are preferred. This method is environmentally benign and provides high yields of carbamates .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate is unique due to its phenylbutenylidene group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

InChI

InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10-

InChI Key

KRXJGXIYKHYTOD-WOKGKLDWSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)OC)C=CC1=CC=CC=C1

Origin of Product

United States

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